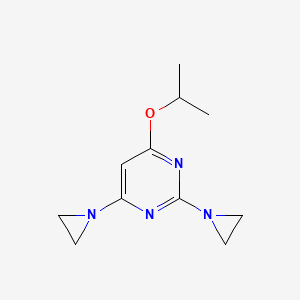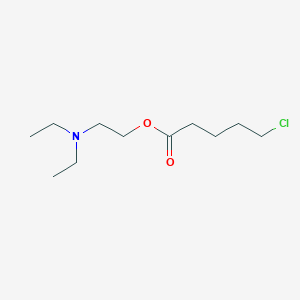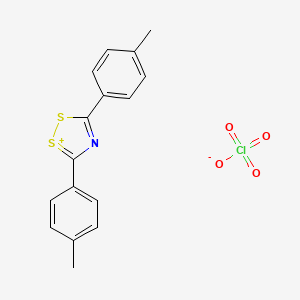
3,5-Bis(4-methylphenyl)-1,2,4-dithiazol-1-ium perchlorate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Bis(4-methylphenyl)-1,2,4-dithiazol-1-ium perchlorate is a chemical compound known for its unique structure and properties It is characterized by the presence of two 4-methylphenyl groups attached to a 1,2,4-dithiazolium ring, with a perchlorate anion as the counterion
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis(4-methylphenyl)-1,2,4-dithiazol-1-ium perchlorate typically involves the reaction of 4-methylphenyl derivatives with dithiazolium salts under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used in the synthesis include acetonitrile and dichloromethane. The reaction mixture is often heated to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and safety.
化学反応の分析
Types of Reactions
3,5-Bis(4-methylphenyl)-1,2,4-dithiazol-1-ium perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or disulfides.
Substitution: The dithiazolium ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or disulfides. Substitution reactions can lead to a variety of derivatives with different functional groups.
科学的研究の応用
3,5-Bis(4-methylphenyl)-1,2,4-dithiazol-1-ium perchlorate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other dithiazolium compounds.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
作用機序
The mechanism of action of 3,5-Bis(4-methylphenyl)-1,2,4-dithiazol-1-ium perchlorate involves its interaction with molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the modulation of various biochemical pathways, potentially resulting in therapeutic effects. The exact molecular targets and pathways involved are still under investigation.
類似化合物との比較
Similar Compounds
- 3,5-Bis(4-chlorophenyl)-1,2,4-dithiazol-1-ium perchlorate
- 3,5-Bis(4-methoxyphenyl)-1,2,4-dithiazol-1-ium perchlorate
- 3,5-Bis(4-fluorophenyl)-1,2,4-dithiazol-1-ium perchlorate
Uniqueness
3,5-Bis(4-methylphenyl)-1,2,4-dithiazol-1-ium perchlorate is unique due to the presence of 4-methylphenyl groups, which can influence its reactivity and interactions. This structural feature can lead to different chemical and biological properties compared to its analogs with other substituents.
特性
CAS番号 |
64469-24-5 |
|---|---|
分子式 |
C16H14ClNO4S2 |
分子量 |
383.9 g/mol |
IUPAC名 |
3,5-bis(4-methylphenyl)-1,2,4-dithiazol-2-ium;perchlorate |
InChI |
InChI=1S/C16H14NS2.ClHO4/c1-11-3-7-13(8-4-11)15-17-16(19-18-15)14-9-5-12(2)6-10-14;2-1(3,4)5/h3-10H,1-2H3;(H,2,3,4,5)/q+1;/p-1 |
InChIキー |
QCEUIQNJLKKGLO-UHFFFAOYSA-M |
正規SMILES |
CC1=CC=C(C=C1)C2=NC(=[S+]S2)C3=CC=C(C=C3)C.[O-]Cl(=O)(=O)=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


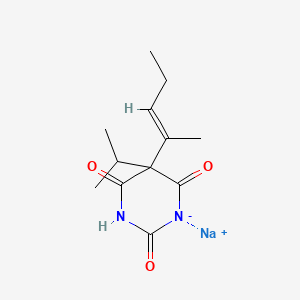
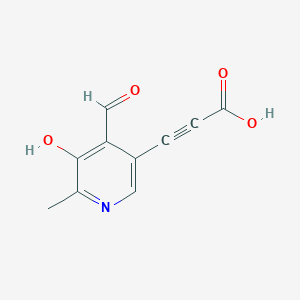

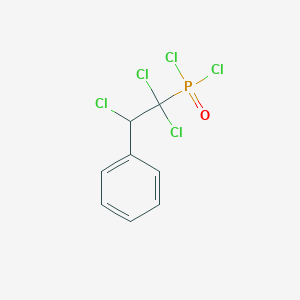
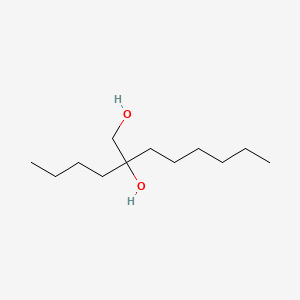
![Ethanol, 2-[(2,5-diethoxyphenyl)thio]-](/img/structure/B14505486.png)
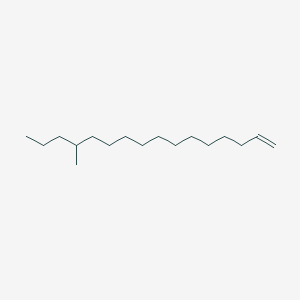
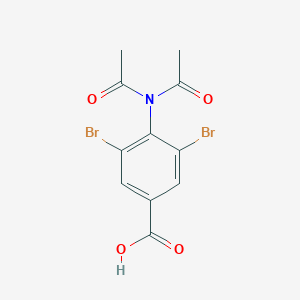
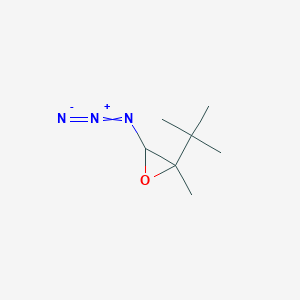
![Ethyl 3-[4-(3-methoxyphenyl)piperazin-1-yl]propanoate](/img/structure/B14505506.png)
![Chloro[bis(trichloromethyl)]alumane](/img/structure/B14505524.png)

